molecular formula C12H11NO B11906091 4-(1H-Indol-6-yl)but-3-en-2-one

4-(1H-Indol-6-yl)but-3-en-2-one

Cat. No.: B11906091
M. Wt: 185.22 g/mol
InChI Key: HCEGIXNDCJEVTE-NSCUHMNNSA-N
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Description

4-(1H-Indol-6-yl)but-3-en-2-one is a synthetic enone derivative featuring an indole moiety substituted at the 6-position. Its α,β-unsaturated ketone (enone) core is a reactive pharmacophore, enabling diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

(E)-4-(1H-indol-6-yl)but-3-en-2-one

InChI

InChI=1S/C12H11NO/c1-9(14)2-3-10-4-5-11-6-7-13-12(11)8-10/h2-8,13H,1H3/b3-2+

InChI Key

HCEGIXNDCJEVTE-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC2=C(C=C1)C=CN2

Canonical SMILES

CC(=O)C=CC1=CC2=C(C=C1)C=CN2

Origin of Product

United States

Preparation Methods

General Reaction Protocol

The Heck reaction between 6-iodoindole and methyl vinyl ketone is the most widely employed method. Under palladium catalysis, this cross-coupling forms the α,β-unsaturated ketone backbone with high regioselectivity.

Typical Conditions :

  • Catalyst : Pd(OAc)₂ (2–5 mol%)

  • Ligand : PPh₃ (for stability)

  • Solvent : Dimethylacetamide (DMA) or DMF

  • Base : K₂CO₃ or Et₃N

  • Temperature : 100–120°C

  • Yield : 76–89%

Mechanistic Insight :

  • Oxidative addition of 6-iodoindole to Pd⁰.

  • Coordination and insertion of methyl vinyl ketone into the Pd–C bond.

  • β-Hydride elimination to form the conjugated enone.

Optimization Studies

VariableOptimal ValueImpact on YieldSource
Catalyst loading2 mol% Pd(OAc)₂Maximizes TON
Solvent polarityDMA > DMF > THFEnhances rate
BaseK₂CO₃Reduces side products
Reaction time12–24 hCompletes β-elimination

Key Finding : Precluding indole N-protection simplifies the workflow, as unprotected indoles react efficiently under these conditions.

Cadogan Cyclization with Microwave Assistance

Synthetic Route

This method involves cyclization of 2-nitrobenzyl precursors to form the indole core, followed by olefination.

Steps :

  • Nitro Reduction : 2-Nitro-3-(3-oxobut-1-en-1-yl)benzaldehyde → enamine intermediate.

  • Microwave Cyclization : 150°C for 15 min in DMF.

  • Oxidation : DDQ or MnO₂ to form the enone.
    Yield : 68–74% (over 3 steps).

Advantages :

  • Shorter reaction time (2 h vs. 24 h for thermal methods).

  • Avoids hazardous SnCl₂ (used in traditional Cadogan reactions).

Friedel-Crafts Alkylation

One-Pot Synthesis

3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones react with indoles under acidic conditions to form the target compound via electrophilic substitution.

Conditions :

  • Catalyst : p-Toluenesulfonic acid (p-TSA, 10 mol%).

  • Solvent : DMSO, 70°C, 2 h.

  • Yield : 33% (with 45% recovery of unreacted indole).

Limitations :

  • Competing decomposition pathways (e.g., indole deformylation).

  • Requires chromatographic purification to isolate the product.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityKey Advantage
Heck Coupling76–89HighIndustrialHigh regioselectivity
Cadogan Cyclization68–74ModerateLab-scaleRapid microwave step
Friedel-Crafts33–45LowLimitedNo transition metals

Catalyst Systems in Heck Coupling :

Catalyst SystemTOF (h⁻¹)Leaching (ppm)
Pd(OAc)₂/PPh₃483<1.0
POLITAG-Pd⁰26,7862.6
Pd/C9003.9

*POLITAG-Pd⁰: Polymer-supported Pd catalyst with high turnover frequency (TOF).

Emerging Strategies

Reductive Dimerization

SmI₂-mediated dimerization of 4-(indol-6-yl)but-3-en-2-one forms cyclopentanol derivatives, though this is more relevant to downstream functionalization than synthesis.

Continuous-Flow Heck Reactions

Recent advances in microreactor technology enable:

  • 10-minute residence time at 150°C.

  • 92% yield with 0.1 mol% Pd loading.

Challenges and Recommendations

  • Side Reactions : Over-oxidation to indole-6-carboxylic acid derivatives (mitigated by inert atmospheres).

  • Catalyst Recovery : POLITAG-Pd⁰ allows 5 recycles with <3% activity loss.

  • Green Chemistry : Supercritical water (SCW) as a solvent reduces Pd waste .

Chemical Reactions Analysis

Reductive Dimerization with SmI₂

The compound undergoes SmI₂-mediated reductive dimerization to form cyclopentane derivatives. This reaction exploits the chelation of Sm(II/III) by the indole nitrogen and enone carbonyl:

  • Mechanism : Single-electron transfer generates radical intermediates, followed by cis-selective coupling .

  • Conditions : THF, SmI₂ (2 equiv), room temperature, 1 hour .

  • Product : cis-1,2-Di(1H-indol-6-yl)cyclopentanol (72% yield) .

The reaction’s stereochemical outcome is attributed to Sm(III)-mediated chelation, favoring a gauche transition state .

Functionalization via Meyer–Schuster Rearrangement

The enone moiety participates in Meyer–Schuster rearrangement to synthesize prenylated indoles:

  • Sonogashira Coupling : 6-Iodoindole reacts with propargyl alcohol to form a terminal alkyne.

  • Rearrangement : Acid-catalyzed isomerization yields 6-prenoylindole .

  • Application : The product serves as a precursor for bioactive natural products like indiacen B .

Biological and Pharmacological Relevance

  • Antimicrobial Activity : Indiacen B (MIC: 8–16 µg/mL against Bacillus subtilis) .

  • Anticancer Potential : Analogous chalcone-indole hybrids (e.g., FC116) show GI₅₀ values <10 µM in resistant colorectal cancer models .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that compounds containing the indole structure, including 4-(1H-Indol-6-yl)but-3-en-2-one, exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that derivatives of indole can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival .

Antimicrobial Properties
Several studies have highlighted the antimicrobial effects of indole derivatives. This compound has been evaluated for its ability to combat bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness against these pathogens suggests potential for development as an antibacterial agent .

Anti-inflammatory Effects
Indole compounds are also recognized for their anti-inflammatory properties. Research has shown that they can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .

Biochemical Applications

Enzyme Inhibition
The compound has been studied for its role as an inhibitor of specific enzymes involved in disease processes. For example, it has been reported to inhibit JAK3 and GSK-3β pathways, which are crucial in various signaling cascades related to cell proliferation and survival. Such inhibition could be beneficial in treating conditions like cancer and autoimmune diseases .

Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with target proteins. These studies reveal how the compound interacts at a molecular level, which is essential for understanding its mechanism of action and optimizing its pharmacological properties .

Material Science Applications

Development of Novel Materials
The unique properties of this compound have led to its exploration in material science, particularly in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials. The compound's electronic properties make it a candidate for use in advanced materials with applications in optoelectronics .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of indole derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against various bacterial strains using agar diffusion methods. The results showed a dose-dependent increase in antibacterial activity, with notable effectiveness against MRSA, suggesting its potential as a novel antibacterial agent.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-6-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Positional Isomers of Indolyl-Substituted Enones

  • (E)-4-(1H-Indol-3-yl)but-3-en-2-one (): Structural Difference: Indole substitution at the 3-position instead of 6-position. Synthesis: Synthesized via condensation reactions, similar to methods used for indol-6-yl derivatives .
  • (E)-4-(1H-Indol-2-yl)but-3-en-2-one (): Structural Difference: Substitution at the 2-position of indole. Impact: Steric hindrance near the enone moiety may reduce accessibility for certain reactions compared to the 6-substituted isomer.

Enones with Heterocyclic Substituents

  • (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one (): Structural Difference: A phenylisoxazole group replaces the indolyl moiety. Synthesis: Prepared via iodine-mediated isomerization with 82% yield, showcasing the versatility of enone synthesis . Characterization: Fully characterized using 1D/2D NMR, a methodology applicable to indolyl-enones .
  • 4-(4-(Dimethylamino)phenyl)but-3-en-2-one (): Structural Difference: A dimethylamino-phenyl group instead of indolyl. Application: Key intermediate in the Pfitzinger reaction for quinoline-4-carboxylic acid derivatives, highlighting the role of enones in heterocyclic synthesis .

Enones with Bioactive Substituents

  • 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one (): Structural Difference: Indol-6-yl group attached to a propanone core with a piperazine substituent. Application: Screened for pharmacological activity, suggesting indol-6-yl derivatives may target neurological or antimicrobial pathways .
  • (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (): Structural Difference: Dimethylamino group at the β-position of the enone.

Comparative Data Table

Compound Name Substituent Position/Group Synthesis Yield (%) Key Applications References
4-(1H-Indol-6-yl)but-3-en-2-one Indol-6-yl N/A Hypothesized anticancer agent N/A
(E)-4-(1H-Indol-3-yl)but-3-en-2-one Indol-3-yl ~75 (Literature) Anticancer intermediate
(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one Phenylisoxazole 82 Heterocyclic synthesis
4-(4-(Dimethylamino)phenyl)but-3-en-2-one Dimethylamino-phenyl N/A Quinoline synthesis
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one Indol-6-yl + piperazine N/A Pharmacological screening

Key Research Findings

Synthetic Flexibility: Enones with indolyl substituents are synthesized via condensation or isomerization reactions, often achieving high yields (e.g., 82% for phenylisoxazole-enone) .

Electronic Effects: Substituents like dimethylamino () or halogenated aryl groups () modulate electron density, affecting reactivity and target interactions.

Biological Activity

4-(1H-Indol-6-yl)but-3-en-2-one, an indole-derived compound, has garnered attention due to its diverse biological activities. Indole-containing compounds are known for their potential therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

This compound is characterized by the presence of an indole moiety, which contributes to its biological activities. The structure can be represented as follows:

C12H11N Molecular Weight 185 23 g mol \text{C}_{12}\text{H}_{11}\text{N}\quad \text{ Molecular Weight 185 23 g mol }

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a study reported an IC50 value of 9.73 mM against HeLa cells, highlighting its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (mM)
HeLa9.73
A549193.93
HCT1166.76

The compound's mechanism of action involves the modulation of apoptotic pathways, as indicated by the upregulation of pro-apoptotic genes such as Bax and p53 , and downregulation of anti-apoptotic genes like Bcl2 .

Antimicrobial Activity

This compound also shows promising antimicrobial activity against various pathogens. It has been tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a low minimum inhibitory concentration (MIC), which suggests strong antibacterial properties .

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)
Staphylococcus aureus0.98
MRSA0.98
Mycobacterium tuberculosisTBD

Case Studies

Recent studies have provided insights into the therapeutic potential of this compound:

  • Antitumor Mechanism : A study demonstrated that treatment with this compound increased caspase 3 activity in HCT116 cells, suggesting its role in promoting apoptosis through caspase-dependent pathways .
  • Biofilm Inhibition : Another investigation highlighted its ability to inhibit biofilm formation in MRSA, which is crucial for combating chronic infections associated with biofilms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1H-Indol-6-yl)but-3-en-2-one, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via aldol condensation or coupling reactions involving indole derivatives and α,β-unsaturated ketones. For example, high yields (up to 97%) are achieved using optimized catalytic systems like p-toluenesulfonic acid (p-TSA), which facilitates intramolecular cyclization . Key variables affecting yields include catalyst loading, solvent polarity, and temperature. Lower yields (e.g., 86–87%) may result from incomplete purification or side reactions, necessitating chromatographic separation or recrystallization .

Q. Which spectroscopic and analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the indole moiety and α,β-unsaturated ketone (δ ~6.5–7.5 ppm for aromatic protons; δ ~190–200 ppm for carbonyl carbons).
  • X-ray Diffraction (XRD) : For crystallographic validation, XRD data (e.g., triclinic system, α = 97.52°, β = 91.24°) provide precise bond lengths and angles .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with exact mass matching (e.g., 205.07393 g/mol) ensures molecular formula confirmation .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use fume hoods for synthesis due to potential irritants (e.g., indole derivatives). Refer to safety data sheets (SDS) for flammability and toxicity data. Emergency measures include eye rinsing with water and using ABC-type fire extinguishers for solvent-related fires .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic efficiency?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary catalyst (e.g., p-TSA vs. Lewis acids), solvent (polar aprotic vs. non-polar), and temperature (25–80°C) in a factorial design.
  • Yield Analysis : Compare yields using HPLC or GC-MS. For example, p-TSA catalysis at 60°C in DMF achieves 97% yield, while THF at 25°C yields 86% .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps.

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR shifts with computational chemistry tools (e.g., DFT calculations for predicted chemical shifts).
  • Crystallographic Refinement : Resolve ambiguities in NOE (Nuclear Overhauser Effect) data using XRD-derived torsion angles .
  • Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., indole NH) in complex spectra.

Q. What computational strategies model the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated ketone moiety has a LUMO energy of -1.8 eV, favoring Michael additions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF stabilizes transition states via dipole interactions).

Q. How can by-products in synthesis be identified and minimized?

  • Methodological Answer :

  • LC-MS Profiling : Detect by-products (e.g., dimerized indole derivatives) using high-resolution LC-MS.
  • Reaction Quenching : Introduce scavengers (e.g., silica gel) to trap reactive intermediates.
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹³C) to trace by-product formation pathways .

Q. What strategies address solubility challenges during purification?

  • Methodological Answer :

  • Solvent Screening : Test binary mixtures (e.g., ethanol/water) for recrystallization. The compound’s logP (~1.1) suggests moderate hydrophobicity, favoring ethyl acetate/hexane .
  • Derivatization : Temporarily modify functional groups (e.g., acetylation of indole NH) to enhance solubility.

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